molecular formula C7H11ClN2O2S B1522149 N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride CAS No. 1197826-26-8

N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride

Cat. No.: B1522149
CAS No.: 1197826-26-8
M. Wt: 222.69 g/mol
InChI Key: RJPPQZBFCZGYBF-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of methanesulfonamide, where a pyridin-4-ylmethyl group is attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

          Scientific Research Applications

          N-(Pyridin-4-ylmethyl)methanesulfonamide hydrochloride has several scientific research applications:

            Comparison with Similar Compounds

            • N-(piperidin-4-ylmethyl)methanesulfonamide hydrochloride

            • N-(pyridin-3-ylmethyl)methanesulfonamide hydrochloride

            • N-(pyridin-2-ylmethyl)methanesulfonamide hydrochloride

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            Properties

            IUPAC Name

            N-(pyridin-4-ylmethyl)methanesulfonamide;hydrochloride
            Source PubChem
            URL https://pubchem.ncbi.nlm.nih.gov
            Description Data deposited in or computed by PubChem

            InChI

            InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h2-5,9H,6H2,1H3;1H
            Source PubChem
            URL https://pubchem.ncbi.nlm.nih.gov
            Description Data deposited in or computed by PubChem

            InChI Key

            RJPPQZBFCZGYBF-UHFFFAOYSA-N
            Source PubChem
            URL https://pubchem.ncbi.nlm.nih.gov
            Description Data deposited in or computed by PubChem

            Canonical SMILES

            CS(=O)(=O)NCC1=CC=NC=C1.Cl
            Source PubChem
            URL https://pubchem.ncbi.nlm.nih.gov
            Description Data deposited in or computed by PubChem

            Molecular Formula

            C7H11ClN2O2S
            Source PubChem
            URL https://pubchem.ncbi.nlm.nih.gov
            Description Data deposited in or computed by PubChem

            Molecular Weight

            222.69 g/mol
            Source PubChem
            URL https://pubchem.ncbi.nlm.nih.gov
            Description Data deposited in or computed by PubChem

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

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